beta-Ionon

Übersicht

Beschreibung

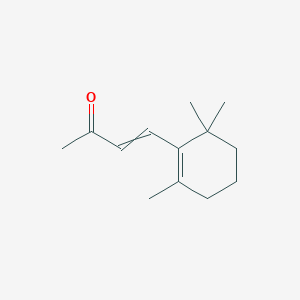

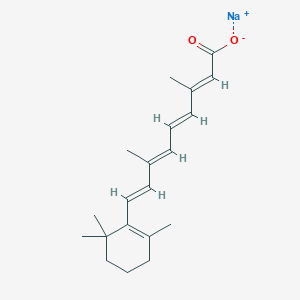

β-Ionon: ist eine Ketonverbindung, die aus 13 Kohlenstoffen mit einem monocyclischen Terpenoid-Rückgrat besteht. Es ist ein wichtiger Duftstoff, der in der Parfümerie verwendet wird und einen wichtigen Beitrag zum Aroma von Rosen leistet . Der Begriff Ionon leitet sich von „iona“ (griechisch für Veilchen) ab, der sich auf den Veilchenduft bezieht, und „Keton“ aufgrund seiner Struktur .

Wissenschaftliche Forschungsanwendungen

Chemie: β-Ionon wird als Ausgangsmaterial für die Synthese verschiedener organischer Verbindungen verwendet. Es wird auch bei der Untersuchung von Reaktionsmechanismen und der Entwicklung neuer synthetischer Methoden verwendet .

Biologie und Medizin: In der Biologie hat sich gezeigt, dass β-Ionon antikanker-, chemopräventive und entzündungshemmende Eigenschaften besitzt. Es wird in der Forschung im Zusammenhang mit der Krebsbehandlung und -prävention sowie bei der Untersuchung von Entzündungskrankheiten eingesetzt .

Industrie: β-Ionon wird aufgrund seines angenehmen Aromas in der Duftstoffindustrie weit verbreitet eingesetzt. Es wird auch in der Aromastoffindustrie verwendet, um den Duft von Veilchen und anderen Blüten nachzubilden .

Wirkmechanismus

β-Ionon übt seine Wirkungen durch die Aktivierung des olfaktorischen Rezeptors der Familie 51, Subfamilie E, Mitglied 2 (OR51E2) aus. Diese Aktivierung reguliert die Aktivität oder Expression von Zellzyklus-Regulationsproteinen, pro-apoptotischen und anti-apoptotischen Proteinen, HMG-CoA-Reduktase und pro-inflammatorischen Mediatoren . Diese molekularen Zielstrukturen und Signalwege sind an seinen antikanker-, chemopräventiven und entzündungshemmenden Wirkungen beteiligt .

Wirkmechanismus

Target of Action

Beta-Ionone (BI) is a natural plant volatile compound that is the 9,10 and 9’,10’ cleavage product of β-carotene by the carotenoid cleavage dioxygenase . It is widely distributed in flowers, fruits, and vegetables . The primary targets of BI are the carotenogenic genes contained carB and bi-functional carRP from Mucor circinelloides and carotenoid cleavage dioxygenase 1 (CCD1) from Petunia hybrida . These targets play a crucial role in the biosynthesis of BI .

Mode of Action

BI interacts with its targets to inhibit cell invasion, migration, and adhesion . It significantly inhibits matrix metalloproteinase (MMP)-2, MMP-9, and urokinase-type plasminogen activator activities . It also up-regulates the protein expression of the tissue inhibitor of matrix metalloproteinase (TIMP)-1, TIMP-2, and plasminogen activator inhibitor-1 . Furthermore, it down-regulates the expression of migration-related proteins, including focal adhesion kinase (FAK), phosphorylated form of FAK, Rho, Rac1, and Cdc42 .

Biochemical Pathways

The biosynthesis of BI involves the enhancement of the cytosolic acetyl-CoA supply and the increase of MVA pathway flux . The carotenogenic genes contained carB and bi-functional carRP from Mucor circinelloides and carotenoid cleavage dioxygenase 1 (CCD1) from Petunia hybrida are introduced to Yarrowia lipolytica, leading to the production of BI . This process affects the metabolic balance between carotenoids and apocarotenoids .

Pharmacokinetics

It is known that bi is typically produced at relatively low levels in plants . Thus, expressing plant biosynthetic pathway genes in microbial hosts and engineering the metabolic pathway/host to increase metabolite production is an appealing alternative .

Result of Action

The result of BI’s action is the effective inhibition of the metastasis of SK-Hep-1 cells . This effect involves the regulation of gene expression and signal pathways related to invasion and migration . In addition, BI has potential as an anticancer treatment and for other human health benefits .

Action Environment

The action of BI is influenced by environmental factors such as temperature . For instance, a slightly higher BI titer was yielded when the fermentation temperature was set at 15 °C . Due to the higher cost of maintaining cultures at low temperature, 20 °c was opted for as the fermentation temperature during the optimization steps . UV-B radiation also mediates the metabolic balance of carotenoid biosynthesis and catabolism by controlling the transcript levels of PpPSY, PpLCY-B, PpLCY-E, and PpCCD4 in peach .

Biochemische Analyse

Biochemical Properties

Beta-Ionone interacts with various enzymes and proteins. For instance, a novel ene-reductase (KaDBR1) from Kazachstania exigua HSC6 has been identified for the synthesis of dihydro-beta-ionone from beta-ionone .

Cellular Effects

Beta-Ionone has been found to have significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, beta-Ionone exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, KaDBR1 favored NADH over NADPH as a cofactor, and its catalytic efficiency (kcat/Km) toward beta-ionone using NADH was 8.1-fold greater than when using NADPH .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of beta-ionone change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of beta-ionone vary with different dosages in animal models. Studies on threshold effects, as well as any toxic or adverse effects at high doses, are ongoing .

Metabolic Pathways

Beta-Ionone is involved in various metabolic pathways, interacting with enzymes or cofactors. It also has effects on metabolic flux or metabolite levels .

Subcellular Localization

The subcellular localization of beta-ionone and any effects on its activity or function are currently being studied. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: β-Ionon kann aus Citral und Aceton durch eine Kondensationsreaktion gefolgt von einer Cyclisierung synthetisiert werden. Die Kondensationsreaktion wird typischerweise unter alkalischen Bedingungen durchgeführt, und die Cyclisierung wird unter sauren Bedingungen durchgeführt .

Industrielle Produktionsverfahren: Das industrielle Herstellungsverfahren beinhaltet die Regulierung der Dosierung von Aceton, Wasser und Alkali, um sicherzustellen, dass die Kondensationsreaktion von Citral und Aceton unter nahezu homogenen Phasenbedingungen durchgeführt wird. Dieses Verfahren gewährleistet milde Reaktionsbedingungen, kurze Reaktionszeiten und hohe Ausbeuten. Während des Cyclisierungsprozesses wird Kohlendioxideis hinzugefügt, um eine lokale Überhitzung zu verhindern und die Selektivität für die Bildung von β-Ionon zu verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen: β-Ionon durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen.

Häufige Reagenzien und Bedingungen:

Oxidation: β-Ionon kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Reduktion: Die Reduktion kann mit Wasserstoffgas in Gegenwart eines Katalysators wie Palladium auf Kohlenstoff erreicht werden.

Substitution: Substitutionsreaktionen können unter geeigneten Bedingungen mit Halogenen oder anderen Nucleophilen stattfinden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von β-Ionon, die in verschiedenen Anwendungen wie Duftstoffen und Pharmazeutika eingesetzt werden können .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

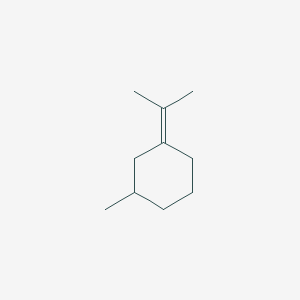

α-Ionon: Ähnlich wie β-Ionon, aber mit einer anderen Position der Doppelbindung im Cyclohexenring.

γ-Ionon: Ein weiteres Isomer mit einer anderen Struktur und Eigenschaften.

Eindeutigkeit: β-Ionon ist aufgrund seiner spezifischen Struktur einzigartig, die zu seinem besonderen Aroma und seinen biologischen Aktivitäten beiträgt. Es ist in bestimmten Anwendungen effektiver als seine Isomere, wie z. B. in der Duftstoffindustrie und bei seinen Antikrebs-Eigenschaften .

Eigenschaften

IUPAC Name |

4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h7-8H,5-6,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSQYTAPXSHCGMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9025451 | |

| Record name | 4-(2,6,6-Trimethyl-cyclohex-1-enyl)-but-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14901-07-6 | |

| Record name | 4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14901-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2,6,6-Trimethyl-cyclohex-1-enyl)-but-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does beta-ionone affect cancer cell proliferation?

A1: Beta-ionone has been shown to inhibit the proliferation of various human cancer cell lines, including gastric adenocarcinoma (SGC-7901) [, , , ], breast cancer (MCF-7 and MDA-MB 435) [, ], and leukemia (K562) []. The compound achieves this by inducing apoptosis [, , ] and cell cycle arrest at the G1 phase []. While the exact mechanism is still under investigation, studies suggest that beta-ionone might interfere with the posttranslational processing of lamin B, a protein crucial for daughter nuclei assembly []. This disruption could potentially lead to DNA damage and subsequent apoptosis.

Q2: How does beta-ionone interact with the mitogen-activated protein kinase (MAPK) pathway?

A3: In MDA-MB 435 breast cancer cells, beta-ionone was found to modulate the MAPK pathway, a key signaling cascade involved in cell growth and survival []. The compound reduced the expression of extracellular signal-regulated kinase (ERK) and MAPK/ERK kinase 1 (MEK-1) proteins, while promoting the expression of c-Jun N-terminal kinase (JNK) and MAPK phosphatase-1 (MKP-1) proteins []. This suggests that beta-ionone's anti-proliferative effects could be mediated, at least in part, through the regulation of the MAPK pathway.

Q3: What is the molecular formula and weight of beta-ionone?

A3: Beta-ionone is a cyclic ketone with the molecular formula C13H20O and a molecular weight of 192.30 g/mol.

Q4: Are there any specific spectroscopic data available for beta-ionone?

A5: While the provided abstracts do not detail specific spectroscopic data, beta-ionone is commonly characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy [, , ] and gas chromatography-mass spectrometry (GC-MS) [, , ]. These techniques provide information about the compound's structure, purity, and presence in complex mixtures.

Q5: Does the presence of organic solvents affect the biotransformation of beta-ionone?

A6: Research shows that the addition of isooctane to Aspergillus niger cultures significantly accelerates the microbial conversion of beta-ionone, reducing the reaction time from over six days to three days []. This suggests that the presence of organic solvents can enhance the efficiency of beta-ionone biotransformation.

Q6: Can beta-ionone be produced through enzymatic reactions?

A7: Yes, beta-ionone can be produced through the enzymatic co-oxidation of beta-carotene using xanthine oxidase [, ]. This reaction involves the generation of reactive oxygen species (ROS) that cleave beta-carotene, leading to the formation of beta-ionone. Controlling ROS levels is crucial to optimize beta-ionone production and minimize its degradation.

Q7: What is the role of cytochrome P450 enzymes in beta-ionone metabolism?

A8: Studies show that cytochrome P450 enzymes, particularly CYP2B1, are induced by beta-ionone in rats [, , ]. This induction enhances the metabolism of various drugs, including cocaine, potentially leading to increased toxicity [, , ]. While the exact mechanism of induction requires further investigation, these findings highlight the potential impact of beta-ionone on drug metabolism and toxicity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B89272.png)